molecular formula C14H17NO5S B5595673 ethyl 1-(benzylsulfonyl)-2-oxo-3-pyrrolidinecarboxylate

ethyl 1-(benzylsulfonyl)-2-oxo-3-pyrrolidinecarboxylate

Cat. No. B5595673
M. Wt: 311.36 g/mol
InChI Key: KVDMYXVTDGUXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally similar to ethyl 1-(benzylsulfonyl)-2-oxo-3-pyrrolidinecarboxylate often involves multi-component reactions, such as the three-component reaction of sodium diethyloxalylacetate with aromatic aldehydes and sulfonamides. This method has been applied to produce ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, showcasing the versatility and efficiency of synthesizing complex sulfonamide derivatives (Gein et al., 2016).

Molecular Structure Analysis

The molecular and supramolecular structures of related sulfonamide derivatives, including variations with pyridinyl and ethyl groups, have been thoroughly analyzed. These studies provide insights into the conformational preferences and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the behavior and reactivity of sulfonamide-based compounds (Jacobs et al., 2013).

Chemical Reactions and Properties

Ethyl 1-(benzylsulfonyl)-2-oxo-3-pyrrolidinecarboxylate can undergo various chemical transformations, including reactions with enamines, amines, and other nucleophiles. These reactions are critical for synthesizing a wide range of derivatives with potential biological and pharmacological activities. For example, the interaction with different arylidinemalononitrile derivatives under specific conditions can lead to diverse and complex molecular architectures (Mohamed, 2014; Mohamed, 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, play a significant role in the practical applications of ethyl 1-(benzylsulfonyl)-2-oxo-3-pyrrolidinecarboxylate. These properties are influenced by the compound's molecular structure and intermolecular interactions, as seen in studies of related sulfonamide and pyridine derivatives (Suresh et al., 2007).

Chemical Properties Analysis

The chemical behavior of ethyl 1-(benzylsulfonyl)-2-oxo-3-pyrrolidinecarboxylate is dictated by its functional groups. The presence of the benzylsulfonyl and pyrrolidinecarboxylate moieties offers a wide range of reactivity, facilitating its use in synthesizing novel organic compounds with varied biological activities. The reactivity with nucleophiles, electrophiles, and its potential in catalysis exemplify the compound's versatility in organic synthesis (Petrov et al., 2021).

properties

IUPAC Name

ethyl 1-benzylsulfonyl-2-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-2-20-14(17)12-8-9-15(13(12)16)21(18,19)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDMYXVTDGUXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1=O)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.